molecular formula C6H4BrClIN B3038055 2-Bromo-4-chloro-6-iodoaniline CAS No. 71757-16-9

2-Bromo-4-chloro-6-iodoaniline

Cat. No. B3038055
CAS RN: 71757-16-9
M. Wt: 332.36 g/mol
InChI Key: KGJQFAVZGHPELU-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-6-iodoaniline is a compound with the molecular formula C6H4BrClIN . It has an average mass of 332.364 Da and a monoisotopic mass of 330.826019 Da .


Synthesis Analysis

The synthesis of 2-Bromo-4-chloro-6-iodoaniline involves a multi-step process. The amino group is protected to force bromination to the desired para position and then chlorination to the ortho position, while producing only monobromination and monochlorination products . It can be prepared by reacting 4-bromoaniline with iodine .


Molecular Structure Analysis

The molecular structure of 2-Bromo-4-chloro-6-iodoaniline consists of a benzene ring with bromine, chlorine, and iodine substituents, and an amine group .


Chemical Reactions Analysis

The chemical reactions of 2-Bromo-4-chloro-6-iodoaniline involve electrophilic aromatic substitution . An OH-addition reaction is energetically more favorable .


Physical And Chemical Properties Analysis

2-Bromo-4-chloro-6-iodoaniline has a density of 2.3±0.1 g/cm3, a boiling point of 303.7±42.0 °C at 760 mmHg, and a flash point of 137.5±27.9 °C . It has 1 hydrogen bond acceptor, 2 hydrogen bond donors, and no freely rotating bonds .

Scientific Research Applications

Mechanism of Action

Target of Action

Anilines, in general, are known to interact with various enzymes and receptors in the body, influencing biochemical pathways .

Mode of Action

The mode of action of 2-Bromo-4-chloro-6-iodoaniline involves several steps. Initially, the compound can undergo a series of reactions, including nitration, conversion from the nitro group to an amine, and bromination . The compound can also be converted to 1-bromo-3-chloro-5-iodobenzene by removing the amino group using nitrous acid to diazotize and hypophosphorous acid .

Biochemical Pathways

Anilines are known to participate in various biochemical reactions, including nucleophilic substitution and reduction of nitroarenes .

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely bbb (blood-brain barrier) permeant . It is also predicted to be a CYP1A2 and CYP2C9 inhibitor .

Result of Action

Anilines can potentially cause methemoglobinemia, characterized by chocolate-brown colored blood, headache, weakness, dizziness, breath shortness, cyanosis, rapid heart rate, unconsciousness, and possible death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromo-4-chloro-6-iodoaniline. For instance, facilities storing or utilizing this chemical should be equipped with an eyewash facility and a safety shower, and use adequate general or local exhaust ventilation to keep airborne concentrations below the permissible exposure limits . The compound is also considered hazardous to the aquatic environment .

Safety and Hazards

2-Bromo-4-chloro-6-iodoaniline is a hazardous compound. It is recommended to avoid contact with skin and eyes, and to avoid formation of dust and aerosols . It is also classified as Acute Tox. 3 Oral, Aquatic Chronic 2, Eye Dam. 1, Skin Irrit. 2, STOT SE 3 .

Future Directions

2-Bromo-4-chloro-6-iodoaniline can be used in the preparation of quinolone derivatives and the synthesis of a resin-bound sulfonamide, which was used as a starting material for the preparation of 2,3,5-trisubstituted indoles .

properties

IUPAC Name

2-bromo-4-chloro-6-iodoaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClIN/c7-4-1-3(8)2-5(9)6(4)10/h1-2H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGJQFAVZGHPELU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)N)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701297637
Record name 2-Bromo-4-chloro-6-iodobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701297637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-chloro-6-iodoaniline

CAS RN

71757-16-9
Record name 2-Bromo-4-chloro-6-iodobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71757-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-chloro-6-iodobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701297637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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